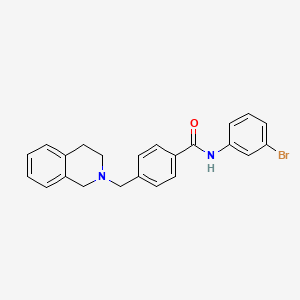
N-(3-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide
Overview
Description
N-(3-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide, also known as BD 1047, is a selective antagonist of the delta opioid receptor (DOR). It was first synthesized in 1990 and has since been used in scientific research to understand the role of DOR in various physiological and pathological conditions.
Mechanism of Action
N-(3-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1047 acts as a competitive antagonist of DOR, blocking the binding of endogenous opioids such as enkephalins and endorphins. This results in a decrease in the activation of DOR and the downstream signaling pathways. The exact mechanism of action of DOR is still being studied, but it is known to play a role in pain modulation, mood regulation, and reward processing.
Biochemical and Physiological Effects
N-(3-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1047 has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to decrease pain sensitivity, reduce drug-seeking behavior, and improve mood. It has also been shown to have anti-inflammatory effects and may have potential as a therapeutic agent for inflammatory conditions.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1047 in lab experiments is its selectivity for DOR. This allows researchers to specifically target this receptor and study its effects without interference from other opioid receptors. However, one limitation is that N-(3-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1047 may have off-target effects on other receptors or signaling pathways, which could confound the results of experiments.
Future Directions
There are many potential future directions for research on N-(3-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1047 and DOR. One area of interest is the development of new therapeutic agents that target DOR for the treatment of pain, addiction, and mood disorders. Another area of interest is the study of the role of DOR in cancer, as it has been shown to play a role in tumor growth and metastasis. Additionally, further research is needed to fully understand the mechanism of action of DOR and its downstream signaling pathways.
Scientific Research Applications
N-(3-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1047 has been used extensively in scientific research to investigate the role of DOR in various physiological and pathological conditions. It has been shown to have analgesic effects in animal models of pain, suggesting that DOR may be a potential target for pain management. N-(3-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1047 has also been used to study the role of DOR in drug addiction, depression, and anxiety.
properties
IUPAC Name |
N-(3-bromophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O/c24-21-6-3-7-22(14-21)25-23(27)19-10-8-17(9-11-19)15-26-13-12-18-4-1-2-5-20(18)16-26/h1-11,14H,12-13,15-16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNTXIROJIKNAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromo-phenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[benzyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B3569966.png)
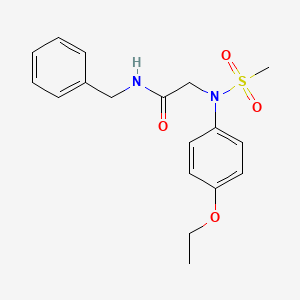
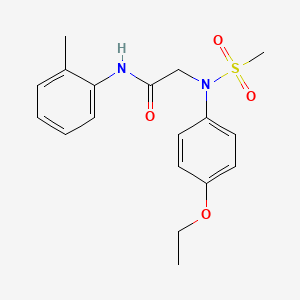
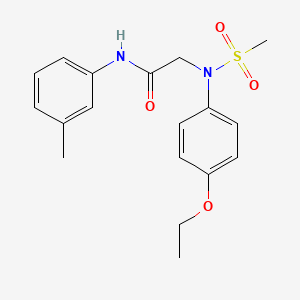
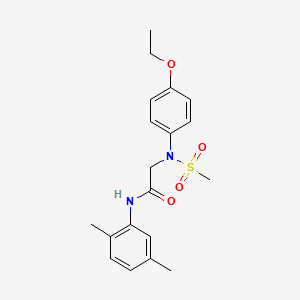

![3,4-dimethoxy-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3569996.png)

![N-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3570010.png)
![N~1~-cyclohexyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3570017.png)
![N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3570025.png)
![N-(4-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3570046.png)
![N-(4-bromophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3570053.png)
![ethyl 2-{[(acetylamino)carbonothioyl]amino}-4-(4-bromophenyl)-3-thiophenecarboxylate](/img/structure/B3570059.png)